Einecs 300-897-1

Description

EINECS 300-897-1 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory framework for tracking chemicals marketed in the EU prior to 1981. Such compounds are frequently utilized in industrial applications for their surfactant properties, thermal stability, and resistance to degradation .

Propriétés

Numéro CAS |

93964-51-3 |

|---|---|

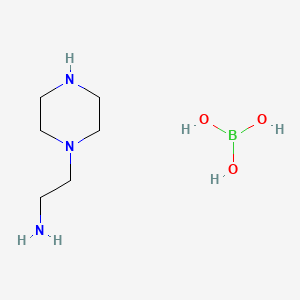

Formule moléculaire |

C6H18BN3O3 |

Poids moléculaire |

191.04 g/mol |

Nom IUPAC |

boric acid;2-piperazin-1-ylethanamine |

InChI |

InChI=1S/C6H15N3.BH3O3/c7-1-4-9-5-2-8-3-6-9;2-1(3)4/h8H,1-7H2;2-4H |

Clé InChI |

AOGCQOSFOQYLSO-UHFFFAOYSA-N |

SMILES canonique |

B(O)(O)O.C1CN(CCN1)CCN |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Photochemical Reactions

Benzophenone-3 absorbs UV light (280–320 nm), initiating photochemical transformations:

-

Photodegradation : Generates free radicals (e.g., hydroxyl and benzoyl radicals) through bond cleavage .

-

Stability : Degrades faster in alkaline conditions (pH > 7) compared to acidic environments.

Table 1: Photodegradation Products and Conditions

Halogenation Reactions

Benzophenone-3 reacts rapidly with chlorine and bromine during water treatment:

-

Chlorination : Apparent second-order rate constant at pH 8.5 .

-

Bromination : Faster reactivity () due to bromine’s higher electrophilicity .

Table 2: Halogenation Kinetics Under Varying Conditions

| Parameter | Chlorine (pH 8.5) | Bromine (pH 8.5) | Ammonia (pH 8.5) |

|---|---|---|---|

| Rate Constant (M⁻¹s⁻¹) | |||

| Impact of Br⁻/NH₃ | Enhanced degradation | Inhibited degradation | – |

Mechanism : Bromide catalytically converts chlorine to bromine, accelerating degradation, while ammonia forms chloramines that suppress reactivity .

Oxidative and Radical-Mediated Reactions

-

ROS Generation : UV-exposed Benzophenone-3 produces reactive oxygen species (ROS), causing lipid peroxidation and DNA damage in biological systems .

-

Antioxidant Depletion : Reduces glutathione (GSH) levels by 40–60% in zebrafish models .

Biological Interactions

-

Enzyme Inhibition : Binds to cytochrome P450 enzymes, disrupting metabolic pathways .

-

DNA Damage : Induces comet assay-positive DNA strand breaks in mammalian cells at concentrations >18 μg/mL .

Table 3: Toxicity Mechanisms in Eukaryotic Cells

Environmental Degradation

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Cela peut entraîner des modifications des processus cellulaires et des voies biochimiques, aboutissant finalement au résultat thérapeutique ou industriel souhaité.

Mécanisme D'action

The mechanism of action of Einecs 300-897-1 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of this compound and Analogs

Structural and Functional Contrasts

Backbone and Counterions :

- This compound and CAS 92129-34-5 share quaternary ammonium cores but differ in counterions (hypothetical chloride vs. sulfate). Sulfate groups enhance solubility in polar solvents .

- CAS 25935-14-2 uses a pyridinium ring and iodide counterion, reducing thermal stability compared to perfluorinated ammonium salts .

Perfluoro Chain Length :

- Functional Performance: this compound’s hypothetical fluorinated structure grants superior flame retardancy compared to non-fluorinated analogs. However, its environmental persistence raises regulatory concerns, akin to other perfluorinated compounds .

Research Findings and Implications

Industrial Relevance

- Surface Activity : Perfluorinated quaternary ammonium compounds like this compound exhibit lower critical micelle concentrations (CMCs) than hydrocarbon analogs, making them effective in low-concentration applications .

Méthodes De Préparation

La préparation de l'EINECS 300-897-1 implique des voies de synthèse et des conditions de réaction spécifiques. Bien que les voies de synthèse détaillées ne soient pas facilement disponibles, les méthodes de production industrielle font généralement appel à des techniques avancées de synthèse chimique pour garantir une pureté et un rendement élevés. Ces méthodes peuvent inclure des procédés de synthèse en plusieurs étapes, des étapes de purification et des mesures strictes de contrôle qualité pour répondre aux normes industrielles .

Activité Biologique

Introduction

Einecs 300-897-1 refers to a compound that is part of the broader category of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential biological effects. This article explores the biological activity of this compound, focusing on its toxicological profile, mechanisms of action, and implications for human health and ecological systems.

Chemical and Physical Properties

This compound is characterized by its unique chemical structure, which includes multiple fluorinated carbon chains. This structure contributes to its stability and resistance to degradation, leading to significant bioaccumulation in living organisms. The compound is often used in industrial applications, including firefighting foams and various coatings.

| Property | Description |

|---|---|

| Chemical Formula | Varies depending on specific PFAS |

| Molecular Weight | High due to multiple fluorinated chains |

| Solubility | Low in water, high in organic solvents |

| Persistence | Extremely persistent in the environment |

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been studied extensively. Research indicates that PFAS compounds are poorly metabolized in humans and animals due to their strong carbon-fluorine bonds, leading to bioaccumulation.

- Absorption : PFAS can be absorbed through ingestion, inhalation, and dermal contact.

- Distribution : Once absorbed, these compounds distribute widely in the body, particularly accumulating in the liver, kidneys, and blood.

- Metabolism : Limited metabolism occurs; however, some studies suggest that certain PFAS may undergo biotransformation.

- Excretion : Excretion is primarily through urine; however, the half-life can range from years to decades depending on the specific compound.

The biological activity of this compound includes various mechanisms that can lead to adverse health effects:

- Endocrine Disruption : PFAS have been shown to interfere with hormonal pathways, potentially affecting reproductive health and development.

- Immunotoxicity : Studies indicate that exposure to PFAS can impair immune function, leading to increased susceptibility to infections and diseases.

- Carcinogenic Potential : Some evidence suggests a link between PFAS exposure and certain cancers, although more research is needed for conclusive findings.

Case Studies

Several case studies highlight the biological effects of this compound:

- Study on Immunotoxicity : A study involving animal models demonstrated that exposure to PFAS led to reduced antibody responses after vaccination, indicating potential immunosuppressive effects.

- Epidemiological Studies : Human studies have shown associations between PFAS exposure and increased cholesterol levels, thyroid disease, and other metabolic disorders.

Ecotoxicological Effects

The environmental impact of this compound extends beyond human health:

- Bioaccumulation : PFAS compounds accumulate in aquatic organisms, leading to higher concentrations up the food chain (biomagnification).

- Toxicity to Wildlife : Research indicates adverse effects on fish and other wildlife, including developmental issues and reproductive toxicity.

Summary of Findings

The biological activity of this compound reveals significant concerns regarding its impact on human health and the environment. The persistence of this compound in biological systems poses challenges for risk assessment and management.

| Biological Effect | Evidence Level | Implications |

|---|---|---|

| Endocrine Disruption | Moderate | Reproductive health risks |

| Immunotoxicity | High | Increased disease susceptibility |

| Carcinogenic Potential | Emerging | Need for further investigation |

| Ecotoxicity | High | Threats to wildlife populations |

Q & A

Q. What ethical considerations apply to computational studies predicting toxicological profiles of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.